molecular formula C10H13NO2 B7910790 (r)-3-(m-tolyl)-beta-alanine CAS No. 1389320-27-7

(r)-3-(m-tolyl)-beta-alanine

Cat. No.: B7910790
CAS No.: 1389320-27-7
M. Wt: 179.22 g/mol
InChI Key: WGIYXGRFNFORAJ-VIFPVBQESA-N
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Description

(r)-3-(m-tolyl)-beta-alanine is an organic compound characterized by the presence of a benzene ring, an acetic acid moiety, and an alpha-(aminomethyl)-3-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r)-3-(m-tolyl)-beta-alanine can be achieved through several methods. One common approach involves the hydrolysis of benzyl cyanide, followed by subsequent reactions to introduce the aminomethyl and methyl groups. Another method includes the use of chiral catalysts to ensure the desired stereochemistry of the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(r)-3-(m-tolyl)-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(r)-3-(m-tolyl)-beta-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (r)-3-(m-tolyl)-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Similar in structure but lacks the aminomethyl and methyl groups.

    Benzeneacetic acid, alpha-(aminomethyl)-3-methoxy-: Contains a methoxy group instead of a methyl group.

    Benzeneacetic acid, alpha-(aminomethyl)-3-ethyl-: Contains an ethyl group instead of a methyl group.

Uniqueness

(r)-3-(m-tolyl)-beta-alanine is unique due to its specific stereochemistry and the presence of both aminomethyl and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-3-amino-2-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYXGRFNFORAJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601217024
Record name Benzeneacetic acid, α-(aminomethyl)-3-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389320-27-7
Record name Benzeneacetic acid, α-(aminomethyl)-3-methyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389320-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(aminomethyl)-3-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601217024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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